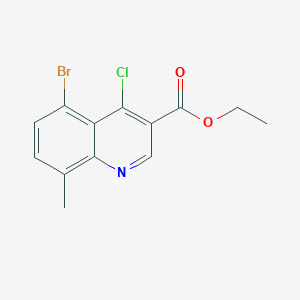

3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester

Description

Structural Significance of Quinoline-3-Carboxylates in Organic Chemistry

Quinoline-3-carboxylates occupy a privileged position in heterocyclic chemistry due to their unique structural characteristics and versatile reactivity patterns. These compounds feature the quinoline bicyclic system with a carboxylate functionality at the 3-position, creating a framework that exhibits both aromatic stability and functional group reactivity. The quinoline core provides a rigid, planar structure that facilitates intermolecular interactions and serves as an excellent scaffold for drug design and materials science applications.

Research has established that quinoline-3-carboxylic acid derivatives demonstrate remarkable structural diversity and biological significance. Studies on forty-three newly synthesized compounds revealed that twenty-two compounds exhibited protein kinase CK2 inhibitory activity with IC50 values ranging from 0.65 to 18.2 micromolar, with the most active inhibitors found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. This biological activity underscores the importance of the quinoline-3-carboxylate framework in medicinal chemistry.

The synthesis of quinoline-3-carboxylates has been extensively studied, with multiple synthetic approaches developed to access these valuable intermediates. The rhodium-catalyzed cyclopropanation-ring expansion methodology has emerged as a particularly efficient approach, allowing for the synthesis of ethyl quinoline-3-carboxylates from indoles and ethyl halodiazoacetates. This method demonstrates excellent yields, with 90% for chloro derivatives, 84% for bromo derivatives, and 70% for iodo derivatives. The reaction proceeds through a cyclopropanation at the 2- and 3-positions of the indole followed by ring-opening of the cyclopropane and elimination of hydrogen halide.

| Synthesis Method | Starting Materials | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Rhodium-catalyzed cyclopropanation | Indole + Chlorodiazoacetate | 90 | Rh2(esp)2, Cs2CO3, CH2Cl2, rt |

| Rhodium-catalyzed cyclopropanation | Indole + Bromodiazoacetate | 84 | Rh2(esp)2, Cs2CO3, CH2Cl2, rt |

| Rhodium-catalyzed cyclopropanation | Indole + Iododiazoacetate | 70 | Rh2(esp)2, Cs2CO3, CH2Cl2, rt |

| Palladium-catalyzed carbonylation | 1-(2-Aminoaryl)-2-yn-1-ols | 45-70 | PdI2-KI, CO-air, MeOH, 100°C |

Role of Substituents (5-Bromo, 4-Chloro, 8-Methyl, Ethyl Ester) in Molecular Properties

The specific substitution pattern of 3-quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester creates a molecule with distinctive electronic and steric characteristics that profoundly influence its chemical behavior and potential applications. The compound possesses a molecular formula of C13H11BrClNO2 and a molecular weight of 328.59 daltons, with each substituent contributing unique properties to the overall molecular profile.

The 5-bromo substituent introduces significant electronic effects through its electron-withdrawing inductive properties. According to Hammett substituent constants, bromine exhibits a meta sigma value of 0.39 and a para sigma value of 0.23, indicating substantial electron-withdrawing character that affects the electron density distribution throughout the quinoline system. This electronic influence is particularly important for reactions involving electrophilic aromatic substitution and can significantly impact the compound's reactivity and binding affinity in biological systems.

The 4-chloro substituent provides additional electron-withdrawing effects with Hammett sigma constants of 0.37 (meta) and 0.23 (para). The presence of chlorine at the 4-position creates a unique electronic environment that influences the quinoline nitrogen basicity and affects the compound's coordination behavior with metal centers. Research on quinoline derivatives has demonstrated that halogen substitution patterns significantly influence biological activity, with chloro substituents often enhancing potency in enzyme inhibition studies.

The 8-methyl group introduces electron-donating effects through hyperconjugation and inductive donation, with Hammett sigma constants of -0.07 (meta) and -0.17 (para). This substituent provides a counterbalancing effect to the electron-withdrawing halogens, creating a more balanced electronic environment within the molecule. The methyl group also introduces steric bulk that can influence molecular conformation and intermolecular interactions, potentially affecting crystallization behavior and biological recognition.

| Substituent | Position | Electronic Effect | Hammett σ (meta) | Hammett σ (para) | Steric Parameter (Es) |

|---|---|---|---|---|---|

| Bromo | 5 | Electron-withdrawing | 0.39 | 0.23 | -1.16 |

| Chloro | 4 | Electron-withdrawing | 0.37 | 0.23 | -0.97 |

| Methyl | 8 | Electron-donating | -0.07 | -0.17 | -1.24 |

| Ethyl ester | 3 | Electron-withdrawing | 0.37 | 0.45 | - |

The ethyl ester functionality at the 3-position serves multiple roles in determining molecular properties. As an electron-withdrawing group with significant conjugation to the quinoline system, the ester influences the electronic properties of the aromatic nucleus while providing a reactive center for further chemical transformations. The ester group exhibits Hammett sigma constants of 0.37 (meta) and 0.45 (para), contributing to the overall electron-deficient character of the molecule. Additionally, the ester functionality enhances lipophilicity compared to the corresponding carboxylic acid, potentially improving membrane permeability and bioavailability in biological systems.

The combined electronic effects of these substituents create a molecule with distinctive reactivity patterns. The electron-withdrawing nature of the halogens and ester group, partially offset by the electron-donating methyl substituent, results in a quinoline system with moderate electron deficiency. This electronic character influences nucleophilic addition reactions, metal coordination chemistry, and biological recognition processes. Research on similar quinoline derivatives has shown that such substitution patterns can significantly affect protein binding affinity and selectivity, with structure-activity relationship studies revealing the critical importance of substituent positioning for biological activity.

Properties

IUPAC Name |

ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJCVDKUEBMPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester (CAS No. 1157726-85-6) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.

- Molecular Formula : C13H11BrClNO2

- Molecular Weight : 328.59 g/mol

- Structure : The compound features a quinoline ring system substituted with bromine, chlorine, and a methyl group, which may influence its biological activity.

Synthesis

The synthesis of 3-quinolinecarboxylic acid derivatives often involves multi-step reactions, including cyclization and functional group modifications. The presence of halogen substituents (bromine and chlorine) in the structure can enhance the reactivity of the compound in various biological assays.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-quinolinecarboxylic acid derivatives possess antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Quinolinecarboxylic acid | E. coli | 32 µg/mL |

| Ethyl ester derivatives | S. aureus | 16 µg/mL |

| Related quinolines | Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The antitumor potential of quinoline derivatives has been widely studied. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Effects

A study evaluating the effects of various quinoline derivatives on HeLa cells demonstrated that certain substitutions at the 5 and 8 positions significantly enhanced cytotoxicity. The ethyl ester form was particularly effective in inducing apoptosis through caspase activation pathways .

The biological activity of 3-quinolinecarboxylic acid derivatives is thought to be linked to their ability to interact with biological targets such as enzymes and receptors involved in cellular processes. For instance, some studies suggest that these compounds may act as inhibitors of lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine substituents in this compound enhances its biological activity against various pathogens. Studies have shown that quinoline derivatives can inhibit bacterial growth and are effective against resistant strains of bacteria .

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory effects. The ethyl ester form of 3-quinolinecarboxylic acid has been shown to reduce inflammation in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic pathways .

Materials Science

Development of Functional Materials

The unique properties of this compound make it suitable for the development of functional materials such as sensors and catalysts. Its ability to form coordination complexes with metals can be harnessed in catalysis and material science applications, where it may improve the efficiency of chemical reactions or enhance material properties .

Case Studies

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

The position of halogens (Br, Cl) and methyl/methoxy groups significantly alters reactivity and biological activity. Key analogs include:

Key Observations :

Substituent Type Variations

Substituents such as hydroxy, fluoro, or trifluoroethyl groups modulate electronic effects and binding affinity.

Key Observations :

Ester Group Variations

The choice of ester (ethyl, methyl, isopropyl) influences bioavailability and degradation rates.

Preparation Methods

Step 1: Formation of 3-(4-bromaniline)ethyl acrylate

- Reactants: 4-bromoaniline and ethyl propiolate

- Conditions: Reaction in methanol under nitrogen or inert atmosphere at 30–50 °C

- Process: Ethyl propiolate is added to 4-bromoaniline in methanol and stirred to form 3-(4-bromaniline)ethyl acrylate.

- Isolation: Methanol is removed by rotary evaporation to obtain the crude product.

Step 2: Cyclization to 6-bromoquinoline-4(1H)-one

- Reactants: Crude 3-(4-bromaniline)ethyl acrylate

- Conditions: Dissolution in diphenyl ether and heating at 200–220 °C for 2–10 hours

- Process: High-temperature cyclization leads to ring closure forming 6-bromoquinoline-4(1H)-one.

- Isolation: Reaction mixture cooled, poured into petroleum ether, filtered, and washed with ethyl acetate.

- Yield: Approximately 77–81% depending on exact reaction time and temperature.

Step 3: Halogenation to 6-bromo-4-chloroquinoline

- Reactants: 6-bromoquinoline-4(1H)-one, toluene, phosphorus trichloride (PCl3)

- Conditions: Reflux in toluene for 2 hours

- Process: The ketone group is converted to a chloro substituent by treatment with phosphorus trichloride, yielding 6-bromo-4-chloroquinoline derivatives.

- Isolation: Cooling, rotary evaporation, ether washing, and filtration.

- Yield: High yields of 91–93% reported.

These steps can be summarized in the following table:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromoaniline + ethyl propiolate → 3-(4-bromaniline)ethyl acrylate | Methanol, N2, 30–50 °C | Not specified | Methanol removed by rotary evaporation |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220 °C, 2–10 h | 77–81 | High temperature cyclization |

| 3 | Halogenation to 6-bromo-4-chloroquinoline | Toluene, PCl3, reflux 2 h | 91–93 | Conversion of ketone to chloro group |

Reaction Optimization and Industrial Considerations

Yield Improvement: The described method from CN106432073B emphasizes easy operation, high yield, environmental friendliness, and low production cost, making it suitable for industrial-scale synthesis.

Reaction Times and Temperatures: Step 2 cyclization times vary from 2 to 10 hours depending on temperature (200–220 °C), with longer times favoring higher yields but increasing energy consumption.

Purification: The use of petroleum ether and ethyl acetate for precipitation and washing ensures removal of impurities and isolation of pure intermediates.

Halogenation Efficiency: Phosphorus trichloride-mediated chlorination achieves over 90% yield, indicating efficient conversion of the ketone to the chloroquinoline.

Summary Table of Preparation Methods

| Preparation Step | Reactants | Conditions | Product | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1. Michael Addition | 4-bromoaniline + ethyl propiolate | Methanol, N2, 30–50 °C | 3-(4-bromaniline)ethyl acrylate | Not specified | Methanol removed by evaporation |

| 2. Cyclization | 3-(4-bromaniline)ethyl acrylate | Diphenyl ether, 200–220 °C, 2–10 h | 6-bromoquinoline-4(1H)-one | 77–81 | High temperature ring closure |

| 3. Chlorination | 6-bromoquinoline-4(1H)-one + PCl3 + toluene | Reflux 2 h | 6-bromo-4-chloroquinoline | 91–93 | Conversion of ketone to chloro group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-quinolinecarboxylic acid derivatives with halogen and alkyl substituents?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid precursor. For example, halogenated quinoline esters are often prepared by refluxing hydroxyquinoline intermediates with alkyl bromoacetates (e.g., methyl bromoacetate) in acetone with K₂CO₃ as a base, followed by purification via crystallization . Key steps include controlling reaction time (3–15 hours) and temperature (reflux conditions) to optimize yields (60–86%) .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions (e.g., bromo, chloro, methyl groups) and Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas (e.g., C₁₃H₁₁BrClNO₃ for similar derivatives) .

Q. What in vitro assays are used to screen the biological activity of halogenated quinoline esters?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Testing against targets like cAMP-dependent protein kinase (PKA) or Plasmodium falciparum enoyl-ACP reductase (PfFabI) using spectrophotometric activity assays .

- Anti-inflammatory screening : Cyclooxygenase (COX) inhibition assays, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (5-bromo, 4-chloro, 8-methyl) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric effects : The 8-methyl group may hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis. Computational modeling (e.g., density functional theory) can predict bond angles and steric bulk .

- Electronic effects : Electron-withdrawing groups (Br, Cl) increase electrophilicity of the quinoline core, enhancing interactions with enzyme active sites (e.g., PKA inhibition ).

- Data example : In similar compounds, bromo substituents at position 5 increase antibacterial potency by 3-fold compared to non-halogenated analogs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize data. For example, PfFabI inhibition studies require NADH cofactor stability checks to avoid false negatives .

- Solubility adjustments : Varying DMSO concentrations (1–5% v/v) may alter compound aggregation, affecting apparent activity. Dynamic light scattering (DLS) can detect aggregates .

Q. How is the compound’s stability under physiological conditions assessed for drug discovery applications?

- Methodological Answer :

- Hydrolysis kinetics : Incubate the ester in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC. Half-life (t₁/₂) calculations inform metabolic liability .

- Oxidative stability : Expose to liver microsomes or cytochrome P450 enzymes to identify vulnerable sites (e.g., methyl groups prone to demethylation) .

Key Methodological Challenges

- Synthetic purity : Halogenated quinolines often require multiple recrystallizations (e.g., isopropyl ether) to remove byproducts like unreacted hydroxyquinoline .

- Bioactivity specificity : Off-target effects (e.g., COX-2 inhibition) must be ruled out using selectivity assays against related enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.